1-(4-methoxybenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine
説明
特性
IUPAC Name |
2-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O4S/c1-24-11-2-4-12(5-3-11)26(22,23)21-8-6-10(7-9-21)13-19-20-14(25-13)15(16,17)18/h2-5,10H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOSIFDVTXHCHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1-(4-Methoxybenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine is a compound that combines a piperidine moiety with a sulfonamide and an oxadiazole group. This structural combination suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on existing literature, focusing on its synthesis, mechanisms of action, and pharmacological effects.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 461.44 g/mol. Its structure features:
- A piperidine ring , which is known for various biological activities.
- A sulfonyl group that enhances solubility and bioavailability.
- An oxadiazole ring , which is often associated with antimicrobial and anticancer properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Common methods include:
- Formation of the Sulfonyl Intermediate : Sulfonylation of 4-methoxybenzenesulfonyl chloride.
- Coupling Reaction : The intermediate is then coupled with a trifluoromethylated oxadiazole derivative.
- Purification : The final product is purified through recrystallization or chromatography.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole and piperidine moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to 1-(4-methoxybenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine demonstrate moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit enzymes like acetylcholinesterase (AChE) and urease. In vitro studies suggest that derivatives show strong inhibitory effects against urease, which is critical in treating conditions like urinary infections .
Binding Studies
Docking studies have indicated that the compound interacts favorably with target proteins, suggesting potential as a lead compound in drug design. The binding affinity to bovine serum albumin (BSA) was assessed to understand its pharmacokinetics better .
Case Studies
- Antimicrobial Efficacy : A study synthesized a series of oxadiazole derivatives and tested their antibacterial activity. The most active compounds showed IC50 values ranging from 0.63 to 2.14 μM against Bacillus subtilis, indicating strong potential for further development .
- Neuropharmacological Effects : Another investigation focused on the neuropharmacological profile of similar piperidine derivatives, revealing potential as cognitive enhancers through AChE inhibition .
Data Table of Biological Activities
類似化合物との比較
Key Observations :
- Positional Isomerism : The 4-methoxy substituent (target compound) vs. 2-methoxy () may alter electronic effects and steric interactions, influencing receptor binding .
- Lipophilicity : The trifluoromethyl group on the oxadiazole enhances hydrophobicity compared to analogs with methyl or phenyl groups (e.g., HSGN-235) .
- Backbone Flexibility : Piperidine-based compounds (target, BJ52898) offer conformational flexibility compared to rigid benzamide derivatives (HSGN-235) .
Antimicrobial Activity
- Target Compound: Limited direct data, but structurally related 1,3,4-oxadiazole-piperidine hybrids (e.g., 6a-o in ) exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 8–64 µg/mL .
- HSGN-235: Demonstrated potent activity against Neisseria gonorrhoeae (MIC = 0.5 µg/mL), attributed to the trifluoromethoxy-benzamide pharmacophore .
- BJ52898 Analog: No explicit activity reported, but sulfonyl-piperidine derivatives are often associated with enzyme inhibition (e.g., carbonic anhydrase) .
Anticancer and Antioxidant Activity
- Target Compound: Not tested, but analogs like 4-(5-(4-(trifluoromethyl)phenylamino)-1,3,4-oxadiazol-2-yl)-2-methoxyphenol () showed antioxidant activity (IC₅₀ = 15.14 µM) .
- HSGN-235: No anticancer data, but benzamide-oxadiazole hybrids in target bacterial enzymes rather than cancer pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
